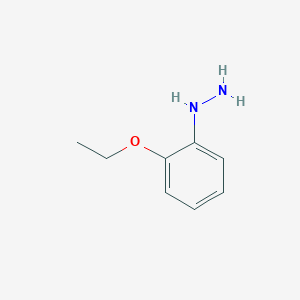

(2-Ethoxyphenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-8-6-4-3-5-7(8)10-9/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJSCRPGAMICGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351649 | |

| Record name | (2-Ethoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-29-6 | |

| Record name | (2-Ethoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Chemistry of 2 Ethoxyphenyl Hydrazine

Strategies for C-N Bond Formation in Arylhydrazines

The creation of the critical carbon-nitrogen bond in arylhydrazines like (2-Ethoxyphenyl)hydrazine is primarily achieved through two distinct synthetic philosophies: the palladium-catalyzed coupling of an aryl halide with hydrazine (B178648) or the reduction of a diazonium salt derived from the corresponding aniline (B41778).

A modern and versatile route to arylhydrazines is the palladium-catalyzed cross-coupling reaction, often referred to as the Buchwald-Hartwig amination. This methodology allows for the direct formation of the C-N bond by coupling an aryl halide (e.g., 2-ethoxychlorobenzene or 2-ethoxybromobenzene) with hydrazine. semanticscholar.org

Key challenges in this reaction include the potential for the aggressive reduction of the palladium catalyst by hydrazine and the difficulty in controlling selectivity to favor the desired monoarylated product over diarylated byproducts. semanticscholar.orgnih.gov Significant progress has been made in developing specialized catalyst systems to overcome these issues. Research has shown that specific ligands, such as bulky and electron-rich phosphines like the Josiphos-type ligand CyPF-tBu, are highly effective. nih.gov These ligands promote the desired reductive elimination step to form the product while minimizing side reactions.

The reaction typically employs a palladium precursor and a suitable ligand in the presence of a base. Studies indicate that an inexpensive hydroxide (B78521) base, such as potassium hydroxide (KOH), can be highly effective, and the reaction can proceed with very low catalyst loadings, sometimes as low as 100 ppm. nih.govnih.gov Mechanistic investigations have revealed that the process can involve interconnected catalytic cycles with different resting states, such as arylpalladium(II) hydroxide and arylpalladium(II) chloride complexes. nih.govresearchgate.netosti.gov The selectivity for monoarylation is highly dependent on the specific catalyst system and reaction conditions. nih.gov

Table 1: Representative Catalyst Systems for Palladium-Catalyzed Hydrazine Coupling

| Catalyst Component | Ligand | Base | Typical Substrate | Reference |

|---|---|---|---|---|

| Pd(0) source | CyPF-tBu (Josiphos type) | KOH | (Hetero)aryl chlorides, bromides | nih.gov |

The most traditional and widely practiced method for synthesizing arylhydrazines involves the reduction of an arenediazonium salt. This multi-step process begins with the diazotization of the corresponding aniline, in this case, 2-ethoxyaniline.

The synthesis proceeds in two main stages:

Diazotization: 2-Ethoxyaniline is treated with a solution of sodium nitrite (B80452) in the presence of a strong mineral acid, typically hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt (2-ethoxybenzenediazonium chloride). Precise temperature control is crucial as diazonium salts are often unstable at higher temperatures.

Reduction: The resulting diazonium salt solution is then treated with a reducing agent. A common and effective reducing agent for this transformation is sodium sulfite (B76179) or sodium hydrogensulfite, which reduces the diazonium group to the hydrazine moiety. chemicalbook.com The reaction is carefully controlled by adjusting the pH and temperature to ensure efficient reduction and minimize side reactions. The product, this compound, is typically isolated as its hydrochloride salt, which is more stable than the free base. chemicalbook.com

This reductive pathway is robust and well-established, forming the basis for many industrial preparations of arylhydrazines. chemicalbook.comgoogle.com

Optimized Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield of this compound while ensuring high purity and selectivity. The parameters differ significantly between the palladium-catalyzed and reductive pathways.

For palladium-catalyzed amination , optimization focuses on the interplay between the catalyst, ligand, base, solvent, and temperature. The choice of ligand is critical for achieving high turnover numbers and selectivity for the monoarylated product. nih.gov The use of hydroxide bases has been shown to be effective, even at very low catalyst loadings. nih.gov

Table 2: Optimization Parameters for Pd-Catalyzed Arylhydrazine Synthesis

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Catalyst Loading | 100 ppm to 1 mol% | Minimizes cost while maintaining high activity with an efficient ligand. | nih.gov |

| Ligand | Bulky, electron-rich phosphines | Promotes reductive elimination and prevents catalyst deactivation. | nih.gov |

| Base | KOH | Inexpensive and effective; influences catalyst resting state. | nih.gov |

| Solvent | Toluene, Dioxane | Common solvents for Buchwald-Hartwig reactions. | semanticscholar.org |

For the reductive pathway , optimization centers on controlling the diazotization and reduction steps. In a typical procedure for the analogous (2-methoxyphenyl)hydrazine, the diazotization is performed at 0 °C. chemicalbook.com The subsequent reduction with a sulfite solution involves careful pH and temperature management, often starting at low temperatures and gradually warming to 60-75 °C to drive the reaction to completion. chemicalbook.com The final pH adjustment is critical for the isolation of the product. chemicalbook.com Patents for similar processes emphasize that optimizing these parameters leads to high reaction speed and improved yields. google.com

Scale-Up Considerations in Laboratory and Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations for safety, cost, and efficiency.

For the reductive pathway , the primary safety concern is the handling of arenediazonium salts. These intermediates can be explosive in a dry, isolated state. Therefore, industrial processes are designed as "one-pot" or continuous flow syntheses where the diazonium salt is generated and immediately consumed in the subsequent reduction step without isolation. The diazotization reaction is highly exothermic, requiring efficient cooling systems to maintain the critical low-temperature conditions and prevent runaway reactions. Furthermore, this stoichiometric process generates significant amounts of salt waste, which requires appropriate disposal and environmental management.

For palladium-catalyzed amination , the main economic driver on a large scale is the cost of the palladium catalyst and the specialized phosphine (B1218219) ligands. While very low catalyst loadings can be achieved, the recovery and recycling of the precious metal from the reaction mixture become crucial for industrial viability. The reaction may also require anhydrous and inert conditions, which can increase the cost and complexity of the required industrial equipment. However, the high efficiency and atom economy of this catalytic method can offer advantages over the classical reductive route, particularly in generating less inorganic waste.

Isolation and Purification Protocols for Research Applications

In a laboratory context, the isolation and purification of this compound are critical for obtaining material of sufficient purity for subsequent research applications. The protocol depends on the synthetic route and the nature of the impurities.

Following synthesis via the reductive pathway, the product is often present in an aqueous acidic medium as its hydrochloride salt. The initial workup may involve neutralizing the mixture and performing a liquid-liquid extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to separate the product from inorganic salts. nih.gov

For final purification, two common methods are employed:

Crystallization: Arylhydrazines are often purified by crystallization of their hydrochloride salts. The crude product is dissolved in a suitable solvent (e.g., an alcohol-ether mixture) and allowed to crystallize, leaving impurities behind in the mother liquor. This method is effective for removing many process-related impurities and provides a stable, crystalline product.

Silica (B1680970) Gel Chromatography: For removing closely related organic impurities, column chromatography is a powerful technique. acs.org The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. A common eluent mixture for compounds of this type is a gradient of hexane (B92381) and ethyl acetate. nih.govacs.org The fractions containing the pure product are collected and the solvent is removed under reduced pressure.

After purification, the compound's identity and purity are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactivity and Mechanistic Insights of 2 Ethoxyphenyl Hydrazine

Nucleophilic Character of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in (2-Ethoxyphenyl)hydrazine is characterized by the presence of lone pairs of electrons on adjacent nitrogen atoms. This feature, known as the alpha-effect, results in enhanced nucleophilicity compared to simple amines. nih.gov The nucleophilic nature of hydrazines allows them to readily participate in reactions with a variety of electrophiles. nih.govresearchgate.net The reactivity of the hydrazine moiety can, however, be influenced by the electronic properties of the substituent on the phenyl ring.

Reactivity with Carbonyl Compounds

This compound readily reacts with aldehydes and ketones, which are common carbonyl compounds. researchgate.netlibretexts.org This reactivity is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. soeagra.com The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. soeagra.commasterorganicchemistry.com This initial addition step leads to the formation of a tetrahedral intermediate. soeagra.com

Condensation Reactions and Imine/Hydrazone Formation

Following the initial nucleophilic addition to a carbonyl compound, the tetrahedral intermediate undergoes dehydration to form a stable product. soeagra.com This elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N), yielding a hydrazone. libretexts.orgmasterorganicchemistry.com This condensation reaction is a cornerstone of hydrazine chemistry and is widely used in organic synthesis. soeagra.com

One of the most significant applications of this reaction is the Fischer indole (B1671886) synthesis, a method for producing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com In this process, the initially formed phenylhydrazone isomerizes to an enamine, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the aromatic indole ring. wikipedia.org The reaction of this compound with a suitable carbonyl compound would be expected to proceed through this pathway to yield a 7-ethoxyindole (B1357607) derivative. Research on the Fischer indole synthesis of similarly substituted phenylhydrazones, such as those with methoxy (B1213986) groups, has shown that the position of the substituent can lead to the formation of abnormal products alongside the expected ones. nih.gov

Interactive Table: Representative Hydrazone Formation Reactions

| Hydrazine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| (Substituted) Phenylhydrazine | Aldehyde or Ketone | Acid (e.g., HCl, H₂SO₄) | Phenylhydrazone | wikipedia.org |

| Hydrazine Hydrate | Methyl Salicylate | Microwave Irradiation | 2-Hydroxybenzohydrazide | fip.org |

| Isoniazid | 2-Ethoxybenzaldehyde | Condensation | Hydrazone | soeagra.com |

| Phenylhydrazine | α,β-Unsaturated Carbonyl Compound | Ethanol, Reflux | Pyrazoline | researchgate.net |

Oxidative Pathways and Stability Considerations

Hydrazines are reducing agents and can undergo oxidation. The oxidation of aryl hydrazines can lead to the formation of aryl radicals, which can then participate in subsequent arylation reactions. acs.orgnih.gov For instance, the oxidation of aryl hydrazines in the presence of catalytic iodine in the air can generate aryl radicals capable of arylating substrates like 1,4-naphthoquinones. acs.orgnih.gov

The stability of hydrazines is a critical consideration. Hydrazine itself is thermally unstable. nih.gov Substituted hydrazines can also be susceptible to degradation. For example, resin-bound hydrazines have shown variable stability depending on whether the terminal nitrogen is protected; Fmoc-protected hydrazine resins are significantly more stable than their unprotected counterparts. nih.gov this compound should be handled with an awareness of its potential for oxidation and thermal decomposition.

Aromatic Reactivity of the Ethoxyphenyl Substituent

The ethoxy group (-OCH₂CH₃) on the phenyl ring of this compound significantly influences the reactivity of the aromatic system. As an electron-donating group, the ethoxy substituent activates the benzene (B151609) ring towards electrophilic aromatic substitution. vulcanchem.commsu.edu This activation occurs because the oxygen atom can donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. masterorganicchemistry.com

The directing effect of the ethoxy group is ortho and para. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are expected to yield products where the new substituent is added at the positions ortho or para to the ethoxy group. vulcanchem.commsu.edu Given that one ortho position is occupied by the hydrazine moiety, substitution would be directed to the other ortho position (position 6) and the para position (position 4). The specific outcome would also be influenced by the steric hindrance posed by the existing substituents. Studies on the thiocyanation of 1-(substituted benzylidene)-2-phenylhydrazines confirm that electrophilic substitution preferentially occurs on the phenyl ring attached to the nitrogen due to the activating, electron-donating effect of the amino group. mdpi.com

Interactive Table: Regioselectivity in Electrophilic Thiocyanation of Substituted Phenylhydrazines

| Substrate (1-benzylidene-2-phenylhydrazine derivative) | Yield of 4-thiocyanatophenyl product (%) | Reference |

|---|---|---|

| 1-benzylidene-2-phenylhydrazine | 95 | mdpi.com |

| 1-(4-bromobenzylidene)-2-phenylhydrazine | 92 | mdpi.com |

| 1-(4-chlorobenzylidene)-2-phenylhydrazine | 94 | mdpi.com |

| 1-(4-fluorobenzylidene)-2-phenylhydrazine | 90 | mdpi.com |

| 1-(4-nitrobenzylidene)-2-phenylhydrazine | 93 | mdpi.com |

Reaction Mechanism Studies Involving Hydrazine Equivalents

Mechanistic studies of reactions involving hydrazines provide crucial insights into their chemical behavior. The Wolff-Kishner reduction, which reduces a carbonyl group to a methylene (B1212753) group, proceeds via a hydrazone intermediate. libretexts.org The mechanism involves the formation of a hydrazone, followed by deprotonation and the eventual loss of nitrogen gas (N₂) to form a carbanion, which is then protonated. libretexts.org

In the Fischer indole synthesis, isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring. wikipedia.org The mechanism involves the key steps of hydrazone formation, tautomerization to an 'ene-hydrazine', a nih.govnih.gov-sigmatropic rearrangement, and finally, cyclization and aromatization with the elimination of ammonia. wikipedia.orgbyjus.com Palladium-catalyzed versions of the Fischer indole synthesis support the intermediacy of hydrazones. wikipedia.org Furthermore, mechanistic investigations into the conversion of phenols to anilines using hydrazine have suggested that intermediates such as hydrazones and phenylhydrazines are involved in the transformation. rsc.org These studies underscore the central role of the hydrazone intermediate in the diverse reactivity of hydrazine compounds.

Strategic Applications of 2 Ethoxyphenyl Hydrazine in Advanced Organic Synthesis

Design and Synthesis of Heterocyclic Scaffolds

The construction of heterocyclic frameworks is a cornerstone of modern medicinal and materials chemistry. (2-Ethoxyphenyl)hydrazine serves as a key precursor for several important classes of nitrogen-containing heterocycles.

While direct literature examples detailing the use of this compound for triazole synthesis are specific, its role as a monosubstituted hydrazine (B178648) makes it an ideal candidate for established synthetic routes to 1,2,4-triazoles. organic-chemistry.orgscispace.com Classic methods such as the Pellizzari reaction, which involves the condensation of an acylhydrazide with an amide, and the Einhorn-Brunner reaction, the condensation of a hydrazine with diacylamines, provide reliable pathways to the triazole core. scispace.comresearchgate.net In these reactions, this compound would serve as the hydrazine component, ultimately incorporating the (2-ethoxyphenyl) group into the final triazole ring system. The reaction generally proceeds by heating the reactants, sometimes in the presence of a weak acid or under microwave irradiation to accelerate the process. organic-chemistry.orgscispace.com

Table 1: General Synthetic Routes to 1,2,4-Triazoles using a Hydrazine Precursor

| Reaction Name | Reactants | General Product |

| Einhorn-Brunner Reaction | Substituted Hydrazine + Diacylamines | 1,5-Disubstituted-1,2,4-triazole |

| Pellizzari Reaction | Acyl Hydrazide + Amide | 3,5-Disubstituted-1,2,4-triazole |

| From Formamide | Substituted Hydrazine + Formamide | 1-Substituted-1,2,4-triazole |

This interactive table summarizes common methods where this compound could be utilized.

The synthesis of pyrazoles, another critical heterocyclic motif in drug discovery, is frequently accomplished through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov The Knorr pyrazole (B372694) synthesis and related methodologies are the most common approaches. nih.govorganic-chemistry.org In this context, this compound reacts with a β-diketone, β-ketoester, or an α,β-unsaturated ketone to form a pyrazole or pyrazoline ring. nih.govresearchgate.net The reaction typically proceeds by initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov The substitution pattern on the final pyrazole is dictated by the structure of the dicarbonyl compound and the hydrazine used.

Table 2: General Scheme for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | 1,3-Diketone | 1-(2-Ethoxyphenyl)-3,5-disubstituted-pyrazole |

| This compound | β-Ketoester | 1-(2-Ethoxyphenyl)-3-substituted-pyrazolin-5-one |

| This compound | α,β-Unsaturated Ketone | 1-(2-Ethoxyphenyl)-substituted-pyrazoline |

This interactive table illustrates the versatility of this compound in synthesizing various pyrazole derivatives.

Beyond triazoles and pyrazoles, this compound is a quintessential starting material for the Fischer indole (B1671886) synthesis , one of the oldest and most effective methods for preparing indoles. byjus.comtestbook.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is readily formed from the condensation of this compound with an aldehyde or ketone. wikipedia.orgname-reaction.com The resulting product would be a 7-ethoxy-substituted indole, a valuable scaffold in medicinal chemistry. The reaction mechanism involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated hydrazone. byjus.comjk-sci.com

Furthermore, this compound can be utilized in the Japp-Klingemann reaction . wikipedia.org This reaction transforms a β-ketoacid or β-ketoester and an aryl diazonium salt into a hydrazone. nibs.ac.cn While this compound itself is not the diazonium component, the hydrazones produced via this method are the same type of intermediates used in the Fischer indole synthesis, thus providing an alternative route to these important heterocyclic systems. wikipedia.orgresearchgate.net

Role as a Key Building Block for Complex Molecules

The utility of this compound extends beyond the simple synthesis of parent heterocycles; it serves as a crucial building block for constructing more complex and functionally rich molecules. smolecule.comenamine.net The heterocyclic scaffolds derived from it are often core components of larger molecular frameworks, including pharmaceuticals and agrochemicals.

For instance, the Fischer indole synthesis, employing substituted hydrazines like this compound, is a key strategy in the synthesis of antimigraine drugs of the triptan class and other biologically active compounds. byjus.comwikipedia.org The ability to introduce the 7-ethoxyindole (B1357607) moiety provides a handle for further synthetic modifications, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.

Hydrazines are also fundamental in the generation of hydrazones, which are not only intermediates for heterocycles but also act as versatile building blocks in their own right for creating complex materials and ligands for metal catalysis. mdpi.comacs.org The incorporation of the (2-ethoxyphenyl) group can influence the electronic and steric properties of these materials, making this compound a valuable tool for molecular design. google.com

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The successful application of this compound in complex synthesis often hinges on controlling the selectivity of its reactions.

Chemoselectivity: In molecules containing multiple electrophilic sites, the hydrazine group can exhibit significant chemoselectivity. For example, in reactions with molecules possessing both an ester and a carboxylic acid group, the hydrazine may react preferentially with one over the other, depending on the reaction conditions. researchgate.net In the reaction with α,β-unsaturated ketones, the hydrazine typically undergoes a conjugate addition to the carbon-carbon double bond rather than a direct attack at the carbonyl carbon, leading to the formation of pyrazolines. researchgate.net

Regioselectivity: The synthesis of substituted heterocycles using this compound and an unsymmetrical partner can lead to the formation of regioisomers.

In Pyrazole Synthesis: The reaction of this compound with an unsymmetrical 1,3-diketone can yield two possible pyrazole isomers. The regiochemical outcome is highly dependent on the reaction conditions, particularly the pH, and the electronic and steric nature of the substituents on the diketone. nih.govresearchgate.net

In Fischer Indole Synthesis: When an unsymmetrical ketone is used, two regioisomeric indoles can be formed. The selectivity is influenced by the acidity of the medium and the steric hindrance around the ketone. byjus.com

Stereoselectivity: Reactions involving this compound can also proceed with a high degree of stereocontrol. The synthesis of fused pyrazole systems from exocyclic α,β-unsaturated ketones and substituted hydrazines has been shown to proceed diastereoselectively, affording predominantly the trans isomer. chem-soc.si Furthermore, derivatives of hydrazines, such as N-tosylhydrazones, can participate in stereoselective coupling reactions, highlighting the potential for transferring stereochemical information from the starting materials to the final products. uniovi.es

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Ethoxyphenyl Hydrazine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass, thus confirming the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like (2-Ethoxyphenyl)hydrazine. In positive-ion mode, ESI typically generates the protonated molecule, [M+H]⁺. For this compound (molar mass ≈ 152.19 g/mol ), HRMS would detect this ion at a precisely calculated m/z value, confirming its elemental makeup of C₈H₁₂N₂O.

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, provide insight into the molecule's structure. While specific experimental data for this compound is not widely published, plausible fragmentation pathways can be predicted based on the known behavior of aryl hydrazines and ethers. rsc.orgnih.govuni-halle.de Key fragmentation reactions would likely involve the cleavage of the weak N-N bond, scission of the ethoxy group, and fragmentation of the aromatic ring. raco.cat

Table 1: Predicted HRMS Fragmentation Data for this compound [M+H]⁺

| Predicted Fragment Ion (m/z) | Molecular Formula of Fragment | Plausible Neutral Loss | Structural Origin |

| 137.0811 | C₈H₁₁N₂⁺ | H₂O | Loss of ethoxy group oxygen and rearrangement |

| 123.0655 | C₇H₉N₂⁺ | C₂H₄ (ethylene) | Loss of the ethyl part of the ethoxy group |

| 121.0651 | C₈H₉O⁺ | N₂H₃ | Cleavage of the C-N bond |

| 107.0855 | C₆H₇N₂⁺ | C₂H₄O (acetaldehyde) | Cleavage and rearrangement of the ethoxy group |

| 93.0573 | C₆H₇N⁺ | C₂H₅O (ethoxy radical) | Cleavage of the ether bond |

Note: The m/z values are calculated theoretical values for the protonated fragments and serve as predictions for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. ¹H NMR and ¹³C NMR experiments provide detailed information about the hydrogen and carbon skeletons, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The ethoxy group should produce a characteristic triplet and quartet pattern. Protons on the aromatic ring, being in close proximity to each other, will exhibit complex splitting patterns (multiplets). The hydrazine (B178648) protons (-NH and -NH₂) are often broad and may exchange with deuterium (B1214612) when a solvent like D₂O is added. researchgate.net Spectral data from analogous compounds, such as those with 2-methoxyphenyl or 4-ethoxyphenyl groups, can help in predicting the chemical shifts. rsc.orgscienceopen.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Number of Protons |

| Aromatic (Ar-H) | 6.8 – 7.2 | Multiplet (m) | ~7-8 | 4 |

| Hydrazine (-NH-) | 4.5 – 5.5 | Broad Singlet (br s) | N/A | 1 |

| Hydrazine (-NH₂) | 3.5 – 4.5 | Broad Singlet (br s) | N/A | 2 |

| Methylene (B1212753) (-OCH₂-) | ~4.0 | Quartet (q) | ~7.0 | 2 |

| Methyl (-CH₃) | ~1.4 | Triplet (t) | ~7.0 | 3 |

Note: These are predicted values based on standard chemical shift ranges and data from structurally similar molecules. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's asymmetry, all eight carbon atoms of this compound are chemically distinct and should produce eight unique signals. The chemical shifts are influenced by the electronegativity of neighboring atoms (O and N), with carbons directly attached to them appearing further downfield. ekb.eg Data from related pyrazole (B372694) and coumarin (B35378) derivatives can provide a basis for these predictions. rsc.orgekb.eg

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-O) | 147 – 150 |

| Aromatic (C-N) | 138 – 142 |

| Aromatic (C-H) | 110 – 125 |

| Methylene (-OCH₂-) | 63 – 66 |

| Methyl (-CH₃) | 14 – 16 |

Note: The table presents predicted chemical shift ranges. Aromatic C-H signals would resolve into four distinct peaks.

Chromatographic Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

Developing a robust HPLC method is crucial for quality control, allowing for the assessment of purity and the quantification of the compound in various samples. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a moderately polar compound like this compound. researchgate.net Method development involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. pensoft.netpensoft.net

Key steps in method development include:

Column Selection : A C18 or C8 column is generally effective for separating small aromatic molecules.

Mobile Phase Selection : A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. The ratio is adjusted to control the retention time. rasayanjournal.co.in

pH Control : The pH of the aqueous buffer can significantly impact the retention and peak shape of ionizable compounds like hydrazines. A slightly acidic pH is often used to ensure the analyte is in a consistent protonated state.

Detection : The aromatic ring in this compound allows for sensitive detection using a UV detector, typically at a wavelength between 254 nm and 280 nm.

For quantitative analysis, the method must be validated according to regulatory guidelines (e.g., ICH), assessing parameters such as linearity, accuracy, precision, and robustness. rasayanjournal.co.in In some cases, derivatization with an agent like salicylaldehyde (B1680747) can be employed to enhance detection sensitivity for trace-level analysis of hydrazines. rasayanjournal.co.in

Table 4: Typical Starting Parameters for HPLC Method Development

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 30-70% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 272 nm |

| Injection Volume | 10 µL |

Note: These parameters represent a typical starting point and would require optimization for the specific analysis of this compound.

Computational Chemistry and Theoretical Investigations of 2 Ethoxyphenyl Hydrazine

Electronic Structure Calculations and Quantum Chemical Properties

Electronic structure calculations are fundamental to understanding the intrinsic properties of (2-Ethoxyphenyl)hydrazine. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and predict various quantum chemical parameters.

A key area of investigation involves the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. For hydrazine (B178648) derivatives, the HOMO is typically localized on the hydrazine moiety, indicating its role as the primary electron donor in chemical reactions. The LUMO, conversely, represents the electron-accepting ability of the molecule. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netacs.org

Quantum chemical parameters such as electronegativity, chemical hardness, and softness can be derived from FMO energies. dergipark.org.tr These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness (the resistance to change in electron distribution) is related to the HOMO-LUMO gap.

The molecular electrostatic potential (MEP) surface is also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface, with red areas (negative potential) indicating likely sites for electrophilic attack and blue areas (positive potential) indicating sites for nucleophilic attack. dergipark.org.trbohrium.com

Table 1: Calculated Quantum Chemical Properties for a Related Hydrazine Derivative

| Parameter | Value | Reference |

| HOMO Energy | - | researchgate.net |

| LUMO Energy | - | researchgate.net |

| Energy Gap (ΔE) | 7.278 eV | acs.org |

| Electronegativity (χ) | - | dergipark.org.tr |

| Chemical Hardness (η) | - | dergipark.org.tr |

| Chemical Softness (S) | - | dergipark.org.tr |

Note: Specific values for this compound were not available in the searched literature. The data presented is for a related halo-functionalized hydrazone and serves as an illustrative example of the types of parameters calculated.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethoxy and hydrazine groups in this compound gives rise to multiple possible conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. scribd.comlibretexts.org This analysis is crucial as the biological activity and reactivity of a molecule are often dependent on its three-dimensional structure.

Computational methods are used to perform a systematic search of the conformational space to identify stable conformers, which correspond to minima on the potential energy surface (PES). scribd.comnih.gov The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. youtube.com

For this compound, key dihedral angles to consider include the rotation around the C(aryl)-O bond, the O-C(ethyl) bond, the C(aryl)-N bond, and the N-N bond. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface map can be generated. This map reveals the low-energy conformations and the energy barriers between them. youtube.com

Table 2: Representative Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description |

| C1-C2-O-C | Rotation of the ethoxy group relative to the phenyl ring |

| C2-O-C-C | Rotation within the ethyl group |

| C2-C1-N-N | Rotation of the hydrazine group relative to the phenyl ring |

| C1-N-N-H | Rotation around the N-N bond |

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. e3s-conferences.orgnih.gov One of the most important reactions of aryl hydrazines is the Fischer indole (B1671886) synthesis. Theoretical methods can be used to model the entire reaction pathway, from reactants to products, through various intermediates and transition states.

Transition state (TS) modeling is a key aspect of this process. e3s-conferences.orgstrath.ac.uk A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. ariel.ac.il By locating and characterizing the transition state structures, chemists can calculate the activation energy of a reaction, which determines its rate. For a reaction to be feasible, the energy barrier (the energy of the transition state relative to the reactants) must be surmountable under the reaction conditions. e3s-conferences.org

For instance, in the palladium-catalyzed cross-coupling of hydrazine with aryl halides, computational studies can help determine whether the reaction proceeds via an arylpalladium(II) hydroxide (B78521) or a hydrazido complex intermediate. nih.gov By calculating the energies of these intermediates and the transition states connecting them, the most likely reaction pathway can be identified. nih.gov

Similarly, the mechanism of hydrazinolysis reactions, where a molecule is cleaved by reaction with hydrazine, can be investigated. researchgate.net Theoretical calculations can map out the step-by-step process, including the initial nucleophilic attack by hydrazine, the formation of intermediates, and the final bond-breaking and bond-forming steps. researchgate.net These studies provide a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone.

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structure verification and characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netnih.gov These calculations are often performed on the optimized geometry of the molecule. Since the observed chemical shifts are an average over all the conformations present at a given temperature, a Boltzmann-weighted average of the calculated shifts for the most stable conformers often provides better agreement with experimental data. nih.gov

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the harmonic level, and the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra in the ultraviolet-visible (UV-Vis) region can be predicted using Time-Dependent Density Functional Theory (TD-DFT). bohrium.comasianresassoc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the absorption maxima (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. bohrium.com These calculations are often performed in the presence of a solvent to better mimic experimental conditions.

Table 3: Predicted Spectroscopic Data for a Related Thiazolidinone Derivative containing a (2-Ethoxyphenyl) Moiety

| Spectroscopic Technique | Calculated Parameter | Value | Reference |

| ¹H NMR | Chemical Shift (δ) | - | researchgate.net |

| ¹³C NMR | Chemical Shift (δ) | - | researchgate.net |

| UV-Vis | λmax (in Chloroform) | - | researchgate.net |

| FT-IR | Vibrational Frequencies (cm⁻¹) | - | researchgate.net |

Note: Specific calculated spectroscopic data for this compound itself was not found. The table refers to a more complex molecule containing the (2-Ethoxyphenyl) group, for which such calculations have been performed.

Biological Activities and Pharmacological Implications of 2 Ethoxyphenyl Hydrazine and Its Derivatives

Direct Biological Activity of (2-Ethoxyphenyl)hydrazine

This compound is an organic compound belonging to the hydrazine (B178648) class, characterized by an ethoxy group attached to the ortho position of a phenyl ring, which is in turn bonded to a hydrazine moiety. While extensive research highlights its utility as a synthetic intermediate, data on its direct biological or pharmacological activities are limited. Its significance in medicinal chemistry stems primarily from its role as a key building block for constructing more complex heterocyclic molecules with therapeutic potential.

Elucidation of Proposed Mechanisms of Action

Given the limited information on its direct effects, the mechanism of action for this compound itself is not well-defined in a pharmacological context. The reactivity of the hydrazine group (-NHNH₂) is central to its synthetic utility. Hydrazines are bifunctional nucleophiles, a property that allows them to react with various electrophiles to form stable heterocyclic structures like pyrazoles and indazoles. nih.govwikipedia.org For instance, condensation reactions with dicarbonyl compounds are a common route to pyrazole (B372694) synthesis. wikipedia.org The therapeutic actions of the resulting derivatives are dictated by the final molecular scaffold and its specific interactions with biological targets, rather than the intrinsic activity of the parent hydrazine compound. The broad bioactivities reported for hydrazone derivatives—a class of compounds readily synthesized from hydrazines—include antimicrobial, anticancer, and anti-inflammatory effects, which are attributed to the azomethine pharmacophore (-C=N-NH-). researchgate.netscispace.com

Structure-Activity Relationship (SAR) Studies of this compound-Derived Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of this compound, these studies reveal how specific structural modifications influence biological activity, potency, and selectivity.

The (2-ethoxyphenyl) group itself can be a key contributor to the activity of a final compound. For example, in the development of trisubstituted pyrazoline derivatives as phosphodiesterase 5 (PDE5) inhibitors, the position of substituents on the phenyl ring, originally from the hydrazine starting material, was found to be critical. Moving a methoxy (B1213986) group from the para- to the ortho-position on the 5-phenyl ring of the pyrazoline core drastically reduced inhibitory activity. nih.gov

Further SAR studies on various heterocyclic scaffolds derived from hydrazines have yielded important insights:

Pyrazole Hydrazones: In a series of pyrazole hydrazones with antioxidant properties, compounds with unsubstituted or N-methyl pyrazole rings were more active than their more sterically hindered counterparts. mdpi.comresearchgate.net The presence of a methoxyphenyl group was found to be favorable for inhibiting platelet aggregation and reactive oxygen species (ROS) production. mdpi.comresearchgate.net

2-Hydrazinyladenosine Derivatives: When developing adenosine (B11128) receptor ligands, modifications to the side chain introduced via the hydrazine group significantly impacted receptor affinity and selectivity. Specific substitutions led to compounds with high selectivity for either the A1 or A2A adenosine receptor subtype. nih.gov

Diacyl-hydrazides: In creating antileishmanial agents from a diacyl-hydrazide scaffold, the N-methyl group and the integrity of a five-membered imidazole (B134444) ring were identified as essential features for potent activity. acs.orgsemanticscholar.org

Table 1: SAR Insights for this compound Derivatives

| Derivative Class | Structural Feature | Impact on Activity | Target/Application |

|---|---|---|---|

| Trisubstituted Pyrazolines | Ortho- vs. Para-substitution on phenyl ring | Ortho-substitution significantly reduces activity. nih.gov | PDE5 Inhibition |

| Pyrazole Hydrazones | Steric hindrance on pyrazole nucleus | Less hindered compounds are more active. mdpi.comresearchgate.net | Antioxidant |

| 2-Hydrazinyladenosine | Side chain modifications | Determines selectivity for A1 vs. A2A receptors. nih.gov | Adenosine Receptor Modulation |

Design and Synthesis of Bioactive Derivatives Targeting Specific Receptors/Enzymes

The versatility of the this compound scaffold is evident in its use for creating derivatives that target specific enzymes and receptors involved in disease pathology.

Monocarboxylate Transporter 4 (MCT4) Inhibitors

Monocarboxylate transporters, particularly MCT1 and MCT4, are implicated in cancer metabolism. They regulate the transport of lactate (B86563), a key metabolite in highly glycolytic tumor cells. nih.gov Inhibiting these transporters disrupts the metabolic symbiosis within tumors, making them promising anticancer targets. nih.gov

Indole (B1671886) derivatives have been synthesized and identified as potent inhibitors of MCT1 with high selectivity over MCT4. nih.govacs.org Conversely, other scaffolds like indazoles have been explored to target MCT4. uni-augsburg.de The synthesis of such complex heterocyclic systems can begin with precursors like substituted phenylhydrazines. For instance, a general synthesis for bioactive indole derivatives involves a multi-step process that may include a Vilsmeier-Haack reaction to formylate an indole ring, followed by condensation and coupling reactions to build the final, functionalized molecule. nih.govacs.org While the specific use of this compound in this exact synthesis is not detailed, it represents the type of starting material used for creating such scaffolds. Inhibition of MCT4 prevents the efflux of lactate from glycolytic cancer cells, leading to intracellular acidification and cell death. uni-augsburg.de

Table 2: Activity of Selected Indole Derivatives Against MCT-Expressing Cancer Cells

| Compound | Cell Line | Antiproliferative Activity (IC₅₀) | Transporter Target |

|---|---|---|---|

| Compound 24 | A-549 | Potent Inhibition | MCT1-expressing |

| Compound 24 | MCF-7 | Potent Inhibition | MCT1-expressing |

| Compound 30 | A-549 | Potent Inhibition | MCT1-expressing |

| Compound 30 | MCF-7 | Potent Inhibition | MCT1-expressing |

Data derived from studies on indole derivatives as MCT1 inhibitors, demonstrating high antiproliferative activity in MCT1-expressing cell lines. nih.govacs.org

Adenosine Receptor Antagonists (e.g., A1 Receptor Specificity)

Adenosine receptors are a family of G protein-coupled receptors (A1, A2A, A2B, and A3) that regulate a wide range of physiological processes, making them important drug targets. unifi.it The development of antagonists with high selectivity for a specific receptor subtype is a key goal in medicinal chemistry to minimize side effects.

Researchers have successfully designed and synthesized 2-hydrazinyladenosine derivatives to target these receptors. nih.gov Using fragment-based computer-aided design, a series of derivatives were created by modifying the side chain at the 2-position of adenosine. The synthesis involved introducing a hydrazine moiety, which was then further reacted to create diverse structures. This approach led to the discovery of compounds with high affinity and selectivity for different adenosine receptor subtypes. Notably, one derivative, compound 35 , was identified as a highly selective A1 receptor antagonist with a binding affinity (Ki) of 4.5 nM. nih.gov In contrast, other derivatives from the same library, such as compound 23 , showed high potency and selectivity for the A2A receptor (Ki = 1.8 nM). nih.gov

Table 3: Binding Affinity of Selected 2-Hydrazinyladenosine Derivatives

| Compound | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | Receptor Selectivity |

|---|---|---|---|

| Compound 23 | >1000 | 1.8 | A₂ₐ Selective |

| Compound 35 | 4.5 | >1000 | A₁ Selective |

| Compound 42 | >1000 | 6.3 | A₂ₐ Selective |

This data highlights the successful design of subtype-selective adenosine receptor ligands from a common hydrazinyladenosine scaffold. nih.gov

Therapeutic Potential of Novel Scaffolds Synthesized from this compound

The true value of this compound is realized in the therapeutic potential of the novel molecular scaffolds derived from it. By serving as a versatile starting point, it has contributed to the development of compounds with potential applications across multiple disease areas.

Anticancer Agents: The indazole scaffold, which can be synthesized from phenylhydrazine (B124118) precursors, is a "privileged structure" in medicinal chemistry and has been investigated extensively for its anticancer properties. nih.gov Derivatives targeting metabolic pathways, such as MCT inhibitors, represent a modern approach to cancer therapy by exploiting the unique metabolic state of tumor cells. nih.govuni-augsburg.de

Anti-infective Drugs: Diacyl-hydrazide derivatives have shown potent activity against the parasite Leishmania donovani, the causative agent of visceral leishmaniasis. acs.orgsemanticscholar.org Optimized compounds from this class exhibit nanomolar activity against the parasite with low toxicity to human cells, marking them as promising leads for a disease with limited treatment options. acs.orgsemanticscholar.org

Cardiovascular and Urological Treatments: Trisubstituted pyrazolines synthesized from this compound have demonstrated remarkable selectivity as PDE5 inhibitors. nih.gov This suggests a potential for developing new treatments for conditions like erectile dysfunction and pulmonary hypertension, with the possibility of fewer side effects compared to existing therapies. nih.gov

Neurological and Inflammatory Disorders: The development of highly selective adenosine receptor antagonists offers therapeutic opportunities for a variety of conditions. A1 receptor antagonists, for example, have been explored for their potential in treating neurodegenerative disorders and other central nervous system diseases. unifi.itunifi.it

Toxicological Profiles and Metabolic Pathways of 2 Ethoxyphenyl Hydrazine

Acute and Chronic Toxicity Assessments

Due to the absence of specific studies on (2-Ethoxyphenyl)hydrazine, this assessment relies on data from hydrazine (B178648) and other substituted phenylhydrazines to predict its potential toxicity.

Acute Toxicity: Hydrazine and its derivatives are known to be acutely toxic through inhalation, dermal contact, and ingestion. nih.gov Short-term exposure can cause severe irritation to the skin, eyes, and respiratory tract. industrialchemicals.gov.au Systemic effects often involve the central nervous system (CNS), leading to symptoms such as headaches, dizziness, nausea, and in severe cases, seizures. nih.gov Damage to the liver and kidneys is also a characteristic feature of acute hydrazine exposure. industrialchemicals.gov.au

Phenylhydrazines, as a subclass, are particularly noted for their potent hematotoxicity. They are known to induce hemolytic anemia, a condition characterized by the premature destruction of red blood cells. cibtech.orgjcu.cz This process is associated with the formation of Heinz bodies (clumps of damaged hemoglobin within red blood cells) and increased levels of methemoglobin. cibtech.org However, research indicates that the position of substituents on the phenyl ring influences this effect. Arylhydrazines with ortho substituents, such as the ethoxy group in this compound, have been shown to cause less anemia, potentially because the substituent sterically hinders the interaction with hemoglobin that leads to its destabilization. nih.gov

Chronic Toxicity: The primary concern with long-term exposure to hydrazines is carcinogenicity. Hydrazine itself is classified by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen, and by the International Agency for Research on Cancer (IARC) as Group 2B, possibly carcinogenic to humans. cdc.gov This is based on sufficient evidence from animal studies where chronic administration of hydrazine resulted in an increased incidence of tumors, particularly in the lungs, nasal cavity, and liver. cdc.govwho.int Phenylhydrazine (B124118) has also been shown to be carcinogenic in mice, inducing tumors of the vascular system. jcu.cz Given these findings, it is prudent to consider this compound a potential carcinogen.

Table 1: Summary of Potential Toxic Effects Based on Related Hydrazine Compounds

| Toxicity Type | Organ System Affected | Potential Effects | Reference Compounds |

|---|---|---|---|

| Acute | Skin/Eyes/Respiratory | Severe irritation, burns | Hydrazine industrialchemicals.gov.au |

| Central Nervous System | Dizziness, headache, nausea, seizures | Hydrazine nih.gov | |

| Hematological | Hemolytic anemia, methemoglobinemia, Heinz body formation (potentially less severe due to ortho-substitution) | Phenylhydrazine cibtech.orgjcu.cznih.gov | |

| Hepatic/Renal | Liver and kidney damage | Hydrazine industrialchemicals.gov.au | |

| Chronic | Multiple | Carcinogenicity (lung, liver, nasal, vascular tumors) | Hydrazine, Phenylhydrazine jcu.czcdc.govwho.int |

Cellular and Molecular Mechanisms of Toxicity (e.g., Seizure Induction, Hyperammonemia)

The toxicity of hydrazines is rooted in their chemical reactivity and the actions of their metabolites at a cellular and molecular level.

Seizure Induction: The neurotoxicity of hydrazines, particularly the induction of seizures, is a well-documented phenomenon. nih.gov The primary mechanism involves the interaction of hydrazine with pyridoxal (B1214274) phosphate (B84403) (PLP), the biologically active form of vitamin B6. nih.govucl.ac.uk Hydrazine reacts with the aldehyde group of PLP to form a stable hydrazone. PLP is an essential cofactor for the enzyme glutamic acid decarboxylase (GAD), which is responsible for synthesizing the main inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), from glutamate. By sequestering PLP, hydrazine effectively creates a functional vitamin B6 deficiency, which inhibits GAD activity. The resulting decrease in GABAergic inhibition leads to a state of CNS hyperexcitability, culminating in convulsions and seizures. nih.gov

Hyperammonemia: While no direct studies link this compound to hyperammonemia, it is a plausible secondary consequence of its hepatotoxicity. Hydrazines are known to cause liver damage. nih.gov The liver plays a central role in detoxifying ammonia (B1221849)—a neurotoxic byproduct of protein metabolism—by converting it into urea (B33335) via the urea cycle. If liver function is compromised by a toxic substance, this conversion process can be impaired, leading to an accumulation of ammonia in the bloodstream (hyperammonemia). Elevated ammonia levels are profoundly toxic to the brain and can cause neurological impairments, including encephalopathy.

A more direct and overarching mechanism of hydrazine toxicity is the induction of oxidative stress . The metabolism of hydrazines, particularly phenylhydrazine, generates reactive oxygen species (ROS) and free radicals. jcu.cznih.gov These reactive species can overwhelm the cell's antioxidant defenses, leading to lipid peroxidation of cell membranes, oxidation of proteins, and damage to DNA. This oxidative damage is a key step in phenylhydrazine-induced hemolysis and contributes significantly to its broader cellular toxicity. cibtech.orgjcu.cz

Biotransformation Pathways and Metabolite Identification

The biological effects of this compound are intrinsically linked to its metabolic transformation. While specific metabolites have not been identified for this compound, the pathways can be inferred from studies on hydrazine and other derivatives. nih.gov Biotransformation is a double-edged sword; it can be a detoxification route or a process of metabolic activation to more toxic species.

Hydrazines undergo several key metabolic reactions:

Acetylation: A major pathway is N-acetylation, catalyzed by N-acetyltransferase enzymes. This can produce metabolites like acetylhydrazine and diacetylhydrazine. industrialchemicals.gov.aunih.gov

Oxidation: The hydrazine moiety can be oxidized by various enzymes, including cytochrome P450 isozymes and flavin-containing monooxygenases (FMOs). ucl.ac.uknih.gov This oxidation is a critical activation step, generating highly reactive intermediates such as diazenes and free radicals (e.g., alkyl or aryl radicals). nih.gov These intermediates are believed to be the ultimate toxicants and carcinogens, capable of covalently binding to cellular macromolecules like proteins and DNA, causing cellular dysfunction and mutations. nih.gov

Hydrolysis and Cleavage: The molecule may also be cleaved. For this compound, cleavage of the C-N bond could potentially yield 2-ethoxyaniline and hydrazine. 2-ethoxyaniline is itself toxic and subject to further metabolism, including oxidation. industrialchemicals.gov.aunih.gov

Ring Metabolism: The ethoxyphenyl ring could undergo O-deethylation to form a phenolic metabolite, which can then be conjugated for excretion.

Based on these general pathways, the metabolism of this compound likely involves a combination of acetylation at the hydrazine group, oxidation to reactive radical species, and potential cleavage to release other toxic compounds.

Table 2: Potential Metabolic Pathways and Metabolites of this compound

| Metabolic Pathway | Potential Metabolites/Intermediates | Toxicological Significance |

|---|---|---|

| N-Acetylation | N-acetyl-(2-ethoxyphenyl)hydrazine | Generally considered a detoxification pathway, but acetylated metabolites can still be toxic. nih.gov |

| Oxidation (Metabolic Activation) | (2-Ethoxyphenyl)diazene, Ethoxyphenyl radical, Reactive Oxygen Species | Highly reactive species; believed to be responsible for carcinogenicity and cellular damage via covalent binding and oxidative stress. nih.gov |

| C-N Bond Cleavage | 2-Ethoxyaniline, Hydrazine | Release of other known toxic and carcinogenic compounds. industrialchemicals.gov.auindustrialchemicals.gov.au |

| O-Deethylation | (2-Hydroxyphenyl)hydrazine | Formation of a phenolic metabolite, which could be further oxidized or conjugated. |

Implications for Occupational Safety and Handling

Given the established high toxicity and potential carcinogenicity of the hydrazine class of chemicals, strict safety measures are imperative when handling this compound. All work with this compound should be conducted under the assumption that it is highly toxic, corrosive, and a potential human carcinogen.

Engineering Controls: To minimize exposure, this compound should be handled in a well-ventilated area, with a strong preference for using a certified chemical fume hood or other local exhaust ventilation systems. Enclosed processes should be used wherever feasible. osha.gov

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:

Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

Eye Protection: Chemical safety goggles and/or a full-face shield.

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors/amines should be used. osha.gov

Handling and Hygiene:

Avoid all direct contact with the skin and eyes and prevent inhalation of vapors or mists.

Do not eat, drink, or smoke in areas where the chemical is handled.

Wash hands and any exposed skin thoroughly after handling and before leaving the work area.

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of properly.

Occupational Exposure Limits (OELs): While no specific OEL has been established for this compound, the limits for the parent compound hydrazine should be used as a stringent guideline. These limits are set at very low levels due to its carcinogenicity and acute toxicity.

Table 3: Occupational Exposure Limits for Hydrazine (for reference)

| Organization | Limit Type | Value (ppm) | Value (mg/m³) | Notes |

|---|---|---|---|---|

| OSHA | PEL (8-hr TWA) | 1 ppm | 1.3 mg/m³ | Skin Notation osha.gov |

| NIOSH | REL (2-hr Ceiling) | 0.03 ppm | 0.04 mg/m³ | Potential Occupational Carcinogen osha.govcdc.gov |

| ACGIH | TLV (8-hr TWA) | 0.01 ppm | 0.013 mg/m³ | Skin Notation, A3 (Confirmed Animal Carcinogen with Unknown Relevance to Humans) who.intosha.gov |

| IDLH | Immediately Dangerous to Life or Health | 50 ppm | - | cdc.gov |

Abbreviations: OSHA - Occupational Safety and Health Administration; NIOSH - National Institute for Occupational Safety and Health; ACGIH - American Conference of Governmental Industrial Hygienists; PEL - Permissible Exposure Limit; REL - Recommended Exposure Limit; TLV - Threshold Limit Value; TWA - Time-Weighted Average; IDLH - Immediately Dangerous to Life or Health.

Environmental Fate and Ecotoxicological Considerations

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including biodegradation, hydrolysis, and photolysis.

Hydrazine (B178648) and its derivatives are known to be reactive and can undergo auto-oxidation, a process that can be catalyzed by the presence of metal ions in the environment. who.int The hydrazine moiety in (2-Ethoxyphenyl)hydrazine is expected to be susceptible to such oxidative degradation. The degradation of hydrazines can lead to the formation of various smaller molecules. publications.gc.caepa.gov For instance, the oxidation of hydrazine in aqueous solutions can produce nitrogen gas and water.

The presence of the ethoxyphenyl group, an aromatic structure, may influence the environmental persistence of the molecule compared to simple hydrazine. Aromatic amines can be subject to microbial degradation. mdpi.com For example, p-phenetidine (B124905) (4-ethoxyaniline), an isomer of 2-ethoxyaniline, has been shown to be "not readily biodegradable" in standard screening tests, but it is inherently biodegradable, meaning it has the potential to degrade under certain environmental conditions. oecd.org A similar behavior could be anticipated for this compound.

Given the lack of specific experimental data, predictive models are often used to estimate the environmental fate of chemicals. The table below presents estimated environmental fate properties for this compound.

| Parameter | Predicted Value | Endpoint | Source |

|---|---|---|---|

| Biodegradation | Not readily biodegradable | - | Analogue data (p-phenetidine) oecd.org |

| Hydrolysis | Not expected to be significant | - | General chemical properties |

| Photolysis | Data not available | - | - |

Bioaccumulation Potential

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (LogKow). A higher LogKow value generally indicates a greater potential for bioaccumulation in fatty tissues. chemsafetypro.com

For substances with LogKow values between 2 and 6, bioaccumulation can often be predicted from this coefficient. epa.gov The Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state, is another key indicator. A BCF value of over 2000 is often considered to indicate a high potential for bioaccumulation. chemsafetypro.com

The table below provides predicted values for the bioaccumulation potential of this compound.

| Parameter | Predicted Value | Endpoint | Source |

|---|---|---|---|

| LogKow (Octanol-Water Partition Coefficient) | 1.89 | - | Predicted (US EPA EPI Suite™) |

| BCF (Bioconcentration Factor) | 15.85 L/kg | - | Predicted (US EPA EPI Suite™) |

The predicted LogKow value of 1.89 is below the threshold of concern for bioaccumulation, and the predicted BCF is significantly lower than the 2000 threshold, suggesting a low bioaccumulation potential for this compound in aquatic organisms.

Ecotoxicity to Aquatic and Terrestrial Organisms

The ecotoxicity of a substance describes its adverse effects on organisms in the environment. This includes acute effects, such as mortality over a short period, and chronic effects on reproduction, growth, or behavior.

Aquatic Ecotoxicity

Hydrazine and its derivatives are generally considered to be toxic to aquatic life. canada.caeuropa.eusigmaaldrich.cnfishersci.com Hydrazine has been shown to be toxic to fish, invertebrates, and algae at low concentrations. who.intcanada.ca For example, the 96-hour LC50 for hydrazine in the guppy (Poecilia reticulata) has been reported as 0.61 mg/L, and the 48-hour EC50 for the water flea (Daphnia pulex) is 0.16 mg/L. sigmaaldrich.cn Aromatic amines, such as aniline (B41778) derivatives, also exhibit toxicity to aquatic organisms. canada.caecetoc.orgeuropa.eu

While direct experimental ecotoxicity data for this compound are scarce, predictive models based on its chemical structure can provide estimates of its potential toxicity to aquatic organisms.

| Organism | Endpoint | Predicted Value (mg/L) | Source |

|---|---|---|---|

| Fish (Fathead Minnow) | 96-hour LC50 | 11.5 | Predicted (US EPA ECOSAR™) |

| Aquatic Invertebrate (Daphnia) | 48-hour EC50 | 3.4 | Predicted (US EPA ECOSAR™) |

| Green Algae | 96-hour EC50 | 2.8 | Predicted (US EPA ECOSAR™) |

These predicted values suggest that this compound is likely to be toxic to aquatic organisms.

Terrestrial Ecotoxicity

There is a general lack of data on the toxicity of this compound to terrestrial organisms. To assess the potential risk to soil-dwelling organisms, data from related compounds can be considered. The toxicity of chemicals to earthworms is a common indicator for terrestrial ecotoxicity. researchgate.netmdpi.comeaht.org However, no specific studies on the effect of this compound on earthworms or other terrestrial invertebrates were identified. Therefore, the potential for adverse effects on terrestrial organisms cannot be quantitatively assessed at this time.

Future Research Directions and Interdisciplinary Opportunities

Innovations in Synthetic Strategies and Green Chemistry Applications

The synthesis of (2-Ethoxyphenyl)hydrazine and its derivatives is an area ripe for innovation, with a strong emphasis on developing greener and more efficient chemical processes. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Future research will likely focus on the adoption of green chemistry principles to mitigate the environmental impact of these syntheses. rsc.orgfrontiersin.org

Key areas of innovation include:

Catalyst Development: The exploration of novel catalysts, including organocatalysts and nanocatalysts, can lead to milder reaction conditions, higher yields, and improved selectivity. researchgate.net For instance, the use of L-proline as a catalyst has shown promise in the green synthesis of other hydrazide derivatives. mdpi.com

Alternative Solvents: A shift away from volatile organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free reaction conditions is a critical aspect of sustainable synthesis. frontiersin.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.net The application of microreactor technology for the synthesis of hydrazine (B178648) derivatives from diazonium salts is a promising avenue. researchgate.net

Mechanochemistry: This solvent-free technique, which uses mechanical force to induce chemical reactions, has been successfully applied to the synthesis of hydrazones and holds potential for the synthesis of this compound derivatives. mdpi.com

| Methodology | Key Advantages | Potential Application for this compound |

| Organocatalysis | Metal-free, lower toxicity, mild conditions. acs.org | Enantioselective synthesis of chiral derivatives. |

| Flow Chemistry | Improved safety, scalability, and process control. researchgate.net | Safer handling of potentially hazardous intermediates. |

| Mechanochemistry | Solvent-free, reduced waste, energy efficient. mdpi.com | Environmentally friendly production of hydrazones. |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Chiral resolutions and enzymatic transformations. |

Exploration of Novel Biological Targets and Therapeutic Areas

Hydrazine derivatives have long been recognized for their diverse biological activities, and this compound is no exception. researchgate.netscispace.commdpi.com Future research will delve deeper into its therapeutic potential by identifying novel biological targets and exploring its efficacy in a wider range of diseases.

Promising areas for future investigation include:

Anticancer Agents: While some hydrazine derivatives have shown cytotoxic effects against cancer cell lines, further studies are needed to elucidate the specific mechanisms of action and to identify the cancer types most susceptible to this compound-based therapies. orientjchem.org The synthesis of novel hydrazino-fused pyrimidines has shown potential in this area. orientjchem.org

Antimicrobial and Antifungal Activity: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. mdpi.com Derivatives of this compound, such as hydrazones, have demonstrated antibacterial and antifungal properties that warrant further investigation. soeagra.comresearchgate.net

Anti-inflammatory and Analgesic Properties: Hydrazones have been reported to possess anti-inflammatory and analgesic activities. researchgate.netscispace.com Investigating the potential of this compound derivatives in this context could lead to the development of new pain and inflammation management therapies.

Antiplatelet Agents: Research has indicated that certain hydrazone derivatives can inhibit platelet aggregation, suggesting a potential role in the prevention and treatment of cardiovascular diseases. nih.gov

| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence |

| Oncology | Inhibition of tumor growth and metastasis. | Cytotoxic effects against various cancer cell lines. semanticscholar.org |

| Infectious Diseases | Disruption of microbial cell walls and metabolic pathways. researchgate.net | Activity against bacterial and fungal strains. soeagra.comresearchgate.net |

| Inflammation | Modulation of inflammatory pathways. researchgate.net | Reported anti-inflammatory properties of hydrazones. researchgate.netscispace.com |

| Cardiovascular | Inhibition of platelet aggregation. nih.gov | Studies on N-substituted indole (B1671886) hydrazones. nih.gov |

Advanced Analytical Tool Development for In Situ Characterization

A deeper understanding of the reaction mechanisms and kinetics involving this compound requires the development and application of advanced analytical techniques. In situ characterization methods, which allow for the real-time monitoring of chemical reactions, are particularly valuable. nasa.gov

Future research in this area will likely focus on:

Spectroscopic Techniques: The use of in situ infrared (IR) spectroscopy can provide valuable insights into the adsorption and decomposition of hydrazine derivatives on catalyst surfaces. researchgate.net

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the separation and quantification of hydrazine compounds and their derivatives in various matrices. nih.gov The development of more sensitive and selective detectors will enhance their utility.

Mass Spectrometry: Coupling chromatographic techniques with mass spectrometry (MS) allows for the unequivocal identification of reaction intermediates and products. nih.gov

Solid-Phase Extraction: The development of in situ solid-phase extraction methods can facilitate the pre-concentration and determination of trace amounts of hydrazine derivatives in environmental and biological samples. nih.gov

Collaborative Research in Materials Science and Medicinal Chemistry

The unique chemical properties of this compound and its derivatives make them attractive building blocks for the creation of novel materials and for synergistic applications in medicinal chemistry. Collaborative research efforts between materials scientists and medicinal chemists will be crucial for unlocking the full potential of this compound.

Interdisciplinary opportunities include:

Polymer Science: Hydrazine derivatives can be incorporated into polymers to create materials with specific functionalities. ontosight.aimdpi.com For example, hydrazide derivatives of poly(methyl acrylate) have been used for the removal of heavy metal ions from solutions. aimspress.com

Coordination Chemistry: this compound can act as a ligand in the synthesis of coordination compounds with various metals. These complexes may exhibit interesting catalytic, magnetic, or optical properties.

Drug Delivery Systems: The development of pH-sensitive drug delivery systems utilizing hydrazone linkers could enable targeted drug release in acidic environments, such as tumor tissues. researchgate.net

Supramolecular Chemistry: The ability of hydrazine derivatives to form hydrogen bonds can be exploited in the design of self-assembling supramolecular structures with potential applications in sensing and materials science.

By fostering collaboration and embracing innovative approaches, the scientific community can continue to expand the horizons of this compound research, leading to new discoveries and applications that benefit society.

Q & A

Q. What are the established methods for synthesizing (2-Ethoxyphenyl)hydrazine derivatives (e.g., hydrazones) in organic chemistry?

Hydrazones can be synthesized via condensation reactions between this compound and carbonyl compounds. A common protocol involves dissolving the hydrazine in ethanol (95%), adding an aldehyde/ketone (e.g., benzaldehyde), and refluxing for 1–2 hours. The reaction is monitored via TLC or NMR for hydrazone formation . Optimization of solvent polarity and temperature can improve yields.

Q. How can researchers quantify this compound concentrations in solution during kinetic studies?

Spectrophotometric methods using potassium permanganate reduction are effective. Hydrazine reduces permanganate (absorbance maxima at 526–546 nm), with molar absorptivity ~2200–2300 L·mol⁻¹·cm⁻¹. Calibration curves at these wavelengths enable precise quantification. Interference from other reductants (e.g., ascorbic acid) must be controlled via masking agents .

Q. What safety protocols are critical when handling this compound in the laboratory?

Due to flammability and potential carcinogenicity, strict precautions are required:

- Use fume hoods and personal protective equipment (gloves, goggles).

- Store in airtight containers away from oxidizers and heat sources.

- Follow GHS guidelines (Signal Word: Danger; Hazard Statements: H228, H351) .

- Emergency protocols for spills should include neutralization with dilute acetic acid.

Advanced Research Questions

Q. How can computational modeling guide the design of this compound catalysts for metathesis reactions?

Density functional theory (DFT) studies, such as M05-2X/6-31G(d), can map reaction pathways and identify rate-determining steps (e.g., cycloreversion barriers). For example, substituting [2.2.1]-hydrazine catalysts with [2.2.2]-bicyclic analogs lowers activation energy by 15–20 kcal/mol, enhancing reactivity. Computational screening of substituent effects (e.g., ethoxy vs. methyl groups) optimizes catalyst efficiency .